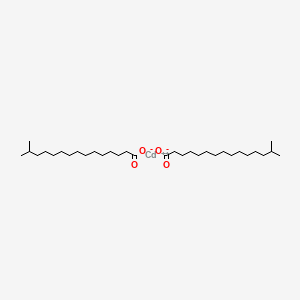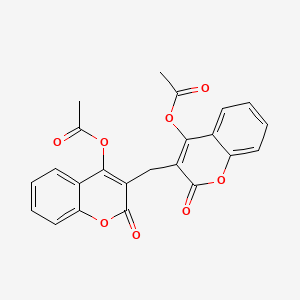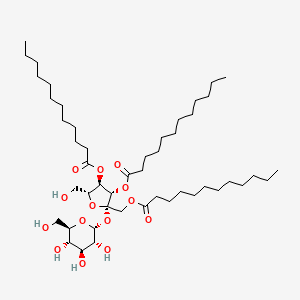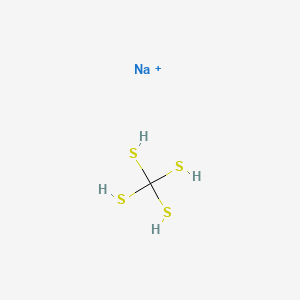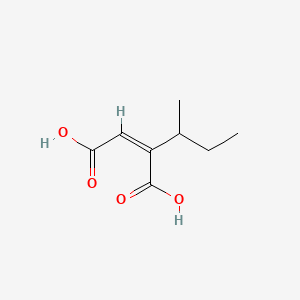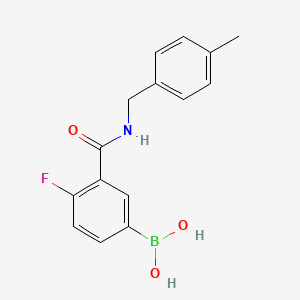
3-(Dodecylthio)butyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecylthio)butyronitrile is an organic compound with the molecular formula C16H31NS It is a nitrile derivative featuring a dodecylthio group attached to a butyronitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylthio)butyronitrile typically involves the reaction of butyronitrile with dodecylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the nucleophilic substitution of the nitrile group by the dodecylthio group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecylthio)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dodecylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dodecylthio)butyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Dodecylthio)butyronitrile involves its interaction with specific molecular targets. The dodecylthio group can interact with hydrophobic regions of proteins or membranes, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dodecylthio)butanenitrile
- 3-(Dodecylthio)propionitrile
- 3-(Dodecylthio)valeronitrile
Uniqueness
3-(Dodecylthio)butyronitrile is unique due to its specific combination of a long alkyl chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93918-85-5 |
|---|---|
Molekularformel |
C16H31NS |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
3-dodecylsulfanylbutanenitrile |
InChI |
InChI=1S/C16H31NS/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(2)13-14-17/h16H,3-13,15H2,1-2H3 |
InChI-Schlüssel |
LWJYQMDILSTVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



